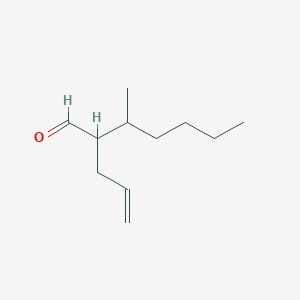
3-Methyl-2-(prop-2-EN-1-YL)heptanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(prop-2-EN-1-YL)heptanal is an organic compound with a unique structure that includes a heptanal backbone substituted with a methyl group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(prop-2-EN-1-YL)heptanal typically involves the use of aliphatic aldehydes and alkenes. One common method is the aldol condensation reaction, where an aldehyde reacts with an enolate ion to form a β-hydroxy aldehyde, which can then be dehydrated to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as zeolites or metal oxides may be used to enhance the reaction rate and selectivity. The process may also involve purification steps such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(prop-2-EN-1-YL)heptanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: 3-Methyl-2-(prop-2-EN-1-YL)heptanoic acid.
Reduction: 3-Methyl-2-(prop-2-EN-1-YL)heptanol.
Substitution: 3-Methyl-2-(2-bromo-propyl)heptanal.
Scientific Research Applications
3-Methyl-2-(prop-2-EN-1-YL)heptanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(prop-2-EN-1-YL)heptanal involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(prop-2-EN-1-YL)hexanal: Similar structure but with a shorter carbon chain.
3-Methyl-2-(prop-2-EN-1-YL)octanal: Similar structure but with a longer carbon chain.
2-Methyl-3-(prop-2-EN-1-YL)heptanal: Similar structure but with the methyl group on a different carbon atom.
Uniqueness
3-Methyl-2-(prop-2-EN-1-YL)heptanal is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or odor profiles are desired .
Properties
CAS No. |
58105-41-2 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-methyl-2-prop-2-enylheptanal |
InChI |
InChI=1S/C11H20O/c1-4-6-8-10(3)11(9-12)7-5-2/h5,9-11H,2,4,6-8H2,1,3H3 |
InChI Key |
XMRDXLJWGHLFCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(CC=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


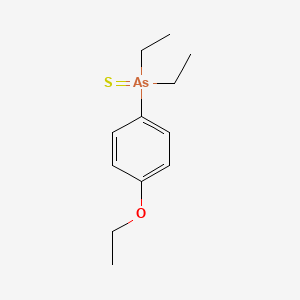
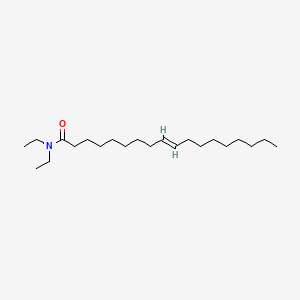

![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)
![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
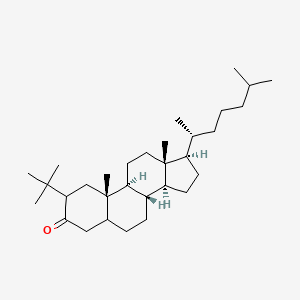
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
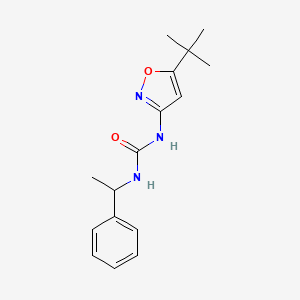
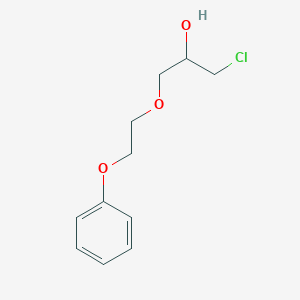
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
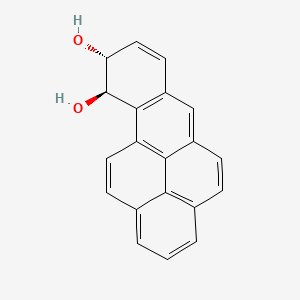
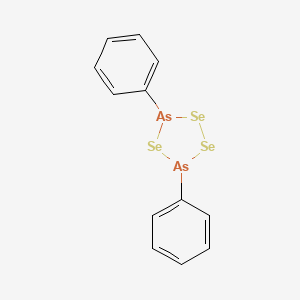
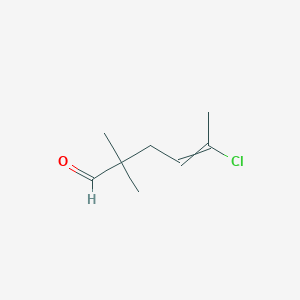
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
